REACTION_CXSMILES
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[Br:1][C:2]1[C:3]([Cl:10])=[C:4]([NH2:9])[C:5]([NH2:8])=[CH:6][CH:7]=1.[C:11](O)([C:13]([F:16])([F:15])[F:14])=O>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[NH:8][C:11]([C:13]([F:16])([F:15])[F:14])=[N:9][C:4]=2[C:3]=1[Cl:10]
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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BrC=1C(=C(C(=CC1)N)N)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
C(=O)(C(F)(F)F)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Synthesized
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Name
|
|
Type
|
|
Smiles
|
BrC1=C(C2=C(NC(=N2)C(F)(F)F)C=C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |